molecular formula C16H16O5 B6405796 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid CAS No. 1261991-95-0

3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6405796
CAS No.: 1261991-95-0
M. Wt: 288.29 g/mol
InChI Key: WNOIAZLSAIBBLC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical reactivity and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 5-methoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of methoxy substituents on reaction mechanisms.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Agriculture: Explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features may allow it to interact with DNA or proteins, contributing to its anticancer properties.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but different functional groups.

    3,5-Dimethoxyphenylboronic acid: Shares the methoxyphenyl structure but differs in functional groups.

Uniqueness: 3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of methoxy groups and the presence of a carboxylic acid functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-5-10(4-12(8-13)16(17)18)11-6-14(20-2)9-15(7-11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIAZLSAIBBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690875
Record name 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-95-0
Record name 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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